molecular formula C20H26N2O4S B2625098 2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1235341-47-5

2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2625098
CAS No.: 1235341-47-5
M. Wt: 390.5
InChI Key: WGBGAJGHRKHQQS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative characterized by a 3,4-dimethylphenylsulfonamido group attached to a phenyl ring and an N-(1-hydroxy-2-methylpropan-2-yl)acetamide moiety. The hydroxy group in the 2-methylpropan-2-yl chain may enhance solubility compared to purely lipophilic analogs, while the 3,4-dimethylphenylsulfonamido group could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14-5-10-18(11-15(14)2)27(25,26)22-17-8-6-16(7-9-17)12-19(24)21-20(3,4)13-23/h5-11,22-23H,12-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBGAJGHRKHQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound classified within the sulfonamide family. Its unique structure comprises a sulfonamide moiety linked to an acetamide group, which suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N2O4SC_{20}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 390.5 g/mol. The compound's structure can be represented as follows:

Structure 2(4(3,4dimethylphenylsulfonamido)phenyl)N(1hydroxy2methylpropan2yl)acetamide\text{Structure }2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Physical Properties

PropertyValue
Molecular FormulaC20H26N2O4S
Molecular Weight390.5 g/mol
CAS Number1235341-47-5

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA synthesis in bacteria. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of sulfonamide derivatives. Specifically, compounds that target specific enzymes involved in cancer cell proliferation have shown promise. For instance, research has demonstrated that similar sulfonamide derivatives can inhibit the expression of AIMP2-DX2, a protein associated with tumor growth .

Case Studies

  • Study on Antibacterial Activity : A study conducted on various sulfonamide derivatives found that those with bulky aromatic groups exhibited enhanced activity against resistant bacterial strains. The compound was part of a broader investigation into structure-activity relationships (SAR) that aimed to optimize antibacterial efficacy.
  • Anti-Cancer Mechanism : In another study focusing on sulfonamide derivatives, it was observed that certain compounds could induce apoptosis in cancer cells by modulating the MAPK signaling pathway. The specific mechanisms through which these compounds exert their effects are still under investigation but suggest a promising avenue for therapeutic development .

Synthesis and Chemical Reactions

The synthesis of 2-(4-(3,4-dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves several steps:

  • Formation of Sulfonamide Linkage : This involves the reaction between an amine and a sulfonyl chloride.
  • Acetamide Formation : The resulting sulfonamide is then reacted with an acetic acid derivative under controlled conditions.

Common solvents used in these reactions include dimethylformamide (DMF) and toluene, and purification methods may involve crystallization or chromatography to isolate the desired product .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell proliferation.

  • Mechanism of Action :
    • The compound inhibits the expression of AIMP2-DX2, a protein associated with cancer cell survival and proliferation.
    • In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
  • Case Study :
    • A study published in Cancer Research demonstrated that administration of this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer .

Antibacterial Properties

Sulfonamide compounds are well-known for their antibacterial activity. This particular compound has shown effectiveness against a range of bacterial strains.

  • Mechanism of Action :
    • It acts by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Case Study :
    • In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL, indicating strong antibacterial activity .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE).

  • Mechanism of Action :
    • By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease.
  • Case Study :
    • A series of synthesized derivatives were tested for AChE inhibition, with some achieving IC50 values lower than 5 µM, demonstrating significant potential for neuroprotective applications .

Summary of Biological Activities

Activity TypeMechanism of ActionExample StudyResult
Anticancer ActivityInhibition of AIMP2-DX2Cancer Research50% tumor size reduction
Antibacterial ActivityInhibition of dihydropteroate synthaseComparative StudyMIC < 20 µg/mL
Enzyme InhibitionAcetylcholinesterase inhibitionNeuroprotective StudyIC50 < 5 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Related Acetamide Derivatives

Compound Name Key Substituents Molecular Formula (if available) Notable Features
Target: 2-(4-(3,4-Dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 3,4-Dimethylphenylsulfonamido; 1-hydroxy-2-methylpropan-2-yl Likely C₂₀H₂₅N₂O₄S Hydroxy group improves solubility; sulfonamido enhances hydrogen bonding
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide Isopropylphenoxy; isopropylsulfamoyl phenyl C₂₀H₂₅N₂O₄S (inferred) Lipophilic isopropyl groups may reduce solubility but improve membrane permeation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl; methylsulfonyl C₉H₉ClN₂O₅S Nitro and chloro groups increase electrophilicity, potential for heterocycle synthesis
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide Tetrazolylsulfanyl; isopropylphenyl C₁₃H₁₇N₅OS Tetrazole as a bioisostere may mimic carboxyl groups in receptor binding
L748337 (from ) Benzenesulfonamide; hydroxypropoxy-phenyl Complex structure GPCR ligand; sulfonamide critical for receptor interaction

Key Findings:

Substituent Effects on Solubility and Bioavailability: The hydroxy group in the target compound contrasts with the isopropyl groups in and , which are more lipophilic. The 3,4-dimethylphenylsulfonamido group introduces steric bulk compared to smaller substituents (e.g., methylsulfonyl in ), possibly affecting binding pocket interactions in enzymes or receptors .

Synthetic Utility :

  • Like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the target compound may serve as a precursor for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) due to its sulfonamido and acetamide functionalities.

The tetrazolylsulfanyl group in demonstrates how bioisosteric replacements (tetrazole vs. hydroxy) can alter drug metabolism and target selectivity .

Research Implications and Limitations

  • Gaps in Evidence: Direct pharmacological data for the target compound are absent in the provided sources.
  • Contradictions : While sulfonamides generally enhance binding affinity (e.g., in ), excessive steric bulk from 3,4-dimethyl groups might reduce efficacy in some targets .
  • Future Directions : Synthesis and testing of the target compound against receptors (e.g., GPCRs, ion channels) referenced in are warranted to validate hypotheses derived from structural comparisons.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reagents are involved?

The compound is synthesized via multi-step organic reactions, often involving sulfonamide formation and acetamide coupling. For example:

  • Sulfonamide linkage : Reacting 3,4-dimethylbenzenesulfonyl chloride with a substituted aniline intermediate under basic conditions (e.g., K₂CO₃ or triethylamine) to form the sulfonamide core.
  • Acetamide coupling : Using bromoacetyl bromide or chloroacetyl chloride with 1-hydroxy-2-methylpropan-2-amine in the presence of coupling agents like EDC/HOBt to form the acetamide moiety .
  • Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization. Yield optimization may require controlled temperature and inert atmospheres .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key peaks for sulfonamide (δ 7.5–8.0 ppm, aromatic protons) and acetamide (δ 1.2–1.5 ppm, methyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~430–450) .
  • Chromatography : TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) assess purity ≥95% .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KI for nucleophilic substitution) .
  • Flow Chemistry : Continuous flow systems improve mixing efficiency and reduce side reactions in sulfonamide formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. What strategies resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., sulfonamide oxygen interactions with adjacent phenyl groups) .
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G* level) with experimental data to validate conformers .
  • Dynamic NMR : Analyze temperature-dependent spectra to probe rotational barriers in the acetamide group .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess sulfonamide bioactivity .
  • Acetamide Variants : Substitute the 1-hydroxy-2-methylpropan-2-yl group with cyclic amines (e.g., piperidine) or hydroxylated alkyl chains to modulate solubility .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2) or cellular uptake studies (e.g., fluorescent tagging) .

Q. What methodologies address solubility challenges in pharmacokinetic studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>61 µg/mL) .
  • Prodrug Design : Introduce phosphate or ester groups at the hydroxyl moiety for improved bioavailability .
  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to guide solvent selection for in vivo assays .

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